2-Butyl-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4,6-dinitrophenol is a chemical compound known for its applications in various fields, including agriculture and industry It is a member of the dinitrophenol family, characterized by the presence of two nitro groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Butyl-4,6-dinitrophenol typically involves the nitration of butylphenol. The process begins with the sulfonation of butylphenol using sulfuric acid, followed by nitration with a mixture of sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of butylaminophenol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions
Major Products Formed:
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Butylaminophenol derivatives.
Substitution: Ester or ether derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Butyl-4,6-dinitrophenol has several scientific research applications:
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Employed as a herbicide and in the treatment of industrial wastewater through advanced oxidation processes
Wirkmechanismus
The primary mechanism of action of 2-Butyl-4,6-dinitrophenol involves its role as an uncoupler of oxidative phosphorylation. This means that it disrupts the proton gradient across the mitochondrial membrane, leading to the dissipation of the proton-motive force. As a result, ATP synthesis is inhibited, and energy is released as heat. This mechanism is similar to other dinitrophenol compounds .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Another member of the dinitrophenol family, known for its use as a metabolic stimulant and weight loss agent.
2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness: 2-Butyl-4,6-dinitrophenol is unique due to its specific butyl substitution, which imparts different chemical reactivity and biological activity compared to other dinitrophenol compounds. Its use as a polymerization inhibitor and herbicide highlights its distinct applications .
Eigenschaften
CAS-Nummer |
4099-73-4 |
---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-butyl-4,6-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-4-7-5-8(11(14)15)6-9(10(7)13)12(16)17/h5-6,13H,2-4H2,1H3 |
InChI-Schlüssel |
HFEPQLBWTUGJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.